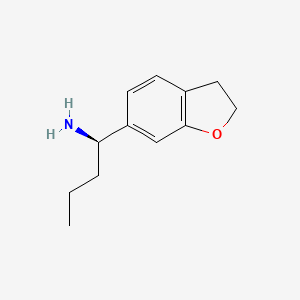
3-Bromo-2-iodo-5-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-iodo-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrINO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is of interest due to its unique combination of bromine, iodine, and methoxy substituents, which impart distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-5-methoxypyridine typically involves halogenation reactions. One common method includes the bromination and iodination of 5-methoxypyridine. The process may involve the use of bromine and iodine reagents under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can produce methoxy-substituted derivatives .
Applications De Recherche Scientifique
3-Bromo-2-iodo-5-methoxypyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-iodo-5-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methoxypyridine: Similar structure but lacks the iodine substituent.
2-Bromo-5-iodo-3-methoxypyridine: Similar structure but with different substitution pattern.
3-Iodo-4-methoxypyridine: Similar structure but with different halogen substitution.
Uniqueness
3-Bromo-2-iodo-5-methoxypyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Propriétés
Numéro CAS |
1256806-35-5 |
|---|---|
Formule moléculaire |
C6H5BrINO |
Poids moléculaire |
313.92 g/mol |
Nom IUPAC |
3-bromo-2-iodo-5-methoxypyridine |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
Clé InChI |
DDKUFLFQRYYSBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(N=C1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


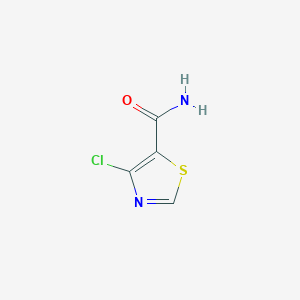
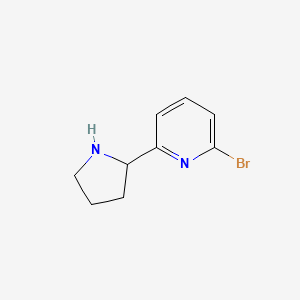
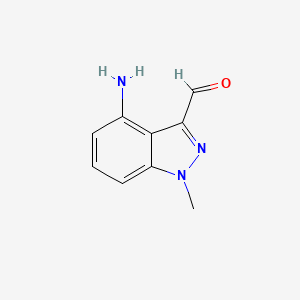
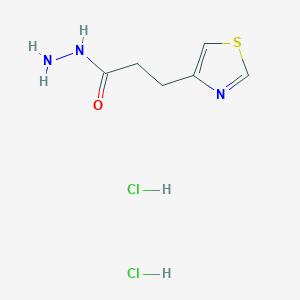

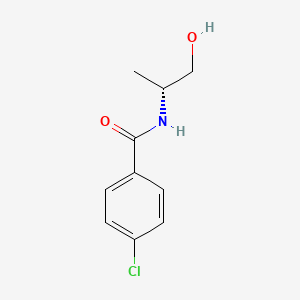
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)




